molecular formula C21H18O4 B2463431 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate CAS No. 328022-51-1

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate

Cat. No. B2463431
M. Wt: 334.371
InChI Key: RUISDDYRWSGNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods. The compound has been studied for its potential applications in scientific research, particularly in the areas of biochemistry and physiology.

Scientific Research Applications

1. Fluorescence and Metal Interaction Properties

The fluorescent and metal interaction properties of the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives have been a subject of interest in recent research. The design and investigation of fluorescence probes are vital in various sciences like analytical, environmental, and medicinal chemistry. The derivatives have shown to be fluorescent molecules that display fluorescence enhancement in the presence of metals, suggesting their potential use in spectrofluorometry-based methodologies (Gülcan et al., 2022).

2. Synthesis and Biological Activity

The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen derivatives and their biological activity have been explored. The condensation of these compounds with substituted 1,1-diaminomethanes leads to Mannich bases containing a dialkylaminomethyl group, which showed low toxicity and potential as stimulants of the central and peripheral nervous systems, alongside neuroleptic and tranquilizing activities (Garazd et al., 2002).

3. Microwave-Assisted Cyclization

Research on microwave-assisted cyclization in the presence of K2CO3 to yield 6H-benzo[c]chromen-6-ones and their analogues has shown promising results. This method highlights the efficiency of microwave irradiation in the synthesis of these compounds, offering potential benefits in terms of reaction speed and yield optimization (Dao et al., 2018).

4. Antimicrobial Activity

The synthesis of tetrahydro-6H-benzo[c]chromen derivatives and their antimicrobial activity have been evaluated, showing promising results against various microorganisms. This research paves the way for the development of new antimicrobial agents based on the 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen structure (Soman & Thaker, 2013).

5. Synthesis of Fused Heterocycles

The compound has been used in the synthesis of various fused heterocycles, including 6H-benzo[c]chromenes, carbazoles, dibenzofurans, and dibenzooxepins, through intramolecular O-/N-arylations. This highlights its versatility in the synthesis of a wide range of organic compounds, which could have applications in pharmaceuticals and materials science (Singha et al., 2015).

properties

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13-6-8-14(9-7-13)20(22)24-15-10-11-17-16-4-2-3-5-18(16)21(23)25-19(17)12-15/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUISDDYRWSGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate

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